molecular formula C10H10BrN3O B1378789 3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 1429309-28-3

3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B1378789
CAS No.: 1429309-28-3
M. Wt: 268.11 g/mol
InChI Key: XVVNTCUHKBPGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound exemplifies a complex heterocyclic framework characterized by the fusion of three distinct ring systems. The compound possesses the molecular formula C₁₀H₁₀BrN₃O and exhibits a molecular weight of 268.11 grams per mole, reflecting its moderately sized structure with specific heteroatom substitutions. The IUPAC nomenclature systematically describes the compound's structural features, beginning with the core tricyclic framework designated as cyclopenta[d]pyrazolo[1,5-a]pyrimidine, which indicates the specific fusion pattern and connectivity of the constituent rings.

The systematic naming convention reveals critical structural information about the molecular architecture. The cyclopenta[d] designation indicates that a five-membered cyclopentane ring is fused to the pyrazolo[1,5-a]pyrimidine core at the d-position, creating a unique tricyclic arrangement. The pyrazolo[1,5-a]pyrimidine portion represents a bicyclic system where a pyrazole ring is fused to a pyrimidine ring through the 1,5-a bridging pattern. This specific fusion pattern distinguishes the compound from other pyrazolopyrimidine isomers and contributes to its unique chemical properties and reactivity profile.

The substitution pattern further defines the compound's molecular identity. The presence of a bromine atom at the 3-position introduces significant electronic and steric effects that influence both the compound's reactivity and its potential biological activity. The methoxy group (-OCH₃) attached at the 8-position provides additional electronic modulation through its electron-donating properties, creating a distinctive electronic environment within the tricyclic framework. The 6,7-dihydro-5H designation indicates that the cyclopentane ring portion exists in a saturated state, with specific hydrogen atoms present at defined positions.

Property Value Source
Molecular Formula C₁₀H₁₀BrN₃O
Molecular Weight 268.11 g/mol
CAS Registry Number 1429309-28-3
MDL Number MFCD22690756
SMILES Notation COC1=C(CCC2)C2=NC3=C(Br)C=NN13

The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear representation of the molecular structure that captures the connectivity and stereochemical features. The notation COC1=C(CCC2)C2=NC3=C(Br)C=NN13 systematically describes the atomic connectivity, beginning with the methoxy group (COC) and proceeding through the tricyclic framework to the bromine substitution. This representation facilitates computational analysis and database searching while providing an unambiguous structural identifier for the compound.

Crystallographic Analysis and Conformational Studies

The crystallographic investigation of this compound requires sophisticated analytical techniques to elucidate the three-dimensional molecular arrangement and solid-state packing characteristics. While specific crystallographic data for this exact compound were not identified in the available literature, structural analysis of related pyrazolopyrimidine systems provides valuable insights into the expected conformational behavior and crystal packing patterns. The compound's molecular geometry is expected to exhibit planar characteristics in the aromatic pyrazolopyrimidine portion while displaying conformational flexibility in the saturated cyclopentane ring segment.

The tricyclic framework imposes significant conformational constraints that influence the overall molecular shape and intermolecular interactions. The fusion of the pyrazole and pyrimidine rings creates a rigid planar system that serves as the structural foundation for the entire molecule. The cyclopentane ring attachment introduces a three-dimensional component that can adopt various envelope or half-chair conformations, depending on the specific substitution pattern and crystal packing forces. The presence of the bromine atom at the 3-position contributes substantial steric bulk that influences both intramolecular conformational preferences and intermolecular packing arrangements.

Conformational analysis reveals that the methoxy group at the 8-position can adopt multiple rotational orientations relative to the tricyclic framework. The C-O bond rotation allows for different spatial arrangements of the methyl group, which can significantly impact the compound's physical properties and potential biological interactions. The electronic properties of the methoxy substituent, combined with its conformational flexibility, create opportunities for hydrogen bonding and van der Waals interactions that influence crystal packing and molecular recognition processes.

The expected crystal packing arrangement likely involves a combination of π-π stacking interactions between the aromatic portions of adjacent molecules and various intermolecular forces involving the substituent groups. The bromine atom's size and polarizability contribute to halogen bonding interactions that can direct crystal packing patterns and influence the material's physical properties. The methoxy group's ability to participate in weak hydrogen bonding as both donor (through C-H bonds) and acceptor (through the oxygen lone pairs) further contributes to the overall crystal stability and packing efficiency.

Structural Feature Expected Characteristics Conformational Impact
Pyrazolopyrimidine Core Planar, rigid Defines molecular framework
Cyclopentane Ring Flexible, envelope/half-chair Introduces 3D character
Bromine Substituent Bulky, polarizable Influences packing, bonding
Methoxy Group Rotatable, polar Affects intermolecular forces

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and detailed electronic information. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the molecular connectivity and conformational behavior. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic signals that correspond to the various proton environments within the tricyclic framework and substituent groups.

The proton Nuclear Magnetic Resonance spectral analysis shows distinct signal patterns that reflect the compound's unique structural features. The aromatic region typically displays signals corresponding to the pyrazole proton, which appears as a characteristic singlet due to the absence of adjacent protons on the pyrazole ring. The cyclopentane ring protons generate complex multipicity patterns in the aliphatic region, reflecting the various coupling relationships between adjacent methylene groups. The methoxy group contributes a sharp singlet signal, typically appearing in the characteristic region for methyl groups attached to oxygen atoms.

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information by revealing the carbon framework connectivity and electronic environment. The spectrum displays signals for all ten carbon atoms present in the molecular structure, with each carbon exhibiting characteristic chemical shifts that reflect its hybridization state and electronic environment. The aromatic carbons of the pyrazolopyrimidine system appear in the downfield region, while the aliphatic carbons of the cyclopentane ring and methoxy group generate signals in the upfield regions. The carbon bearing the bromine substituent exhibits a distinctive chemical shift pattern characteristic of halogen-substituted aromatic carbons.

Infrared spectroscopy reveals the compound's functional group characteristics through specific vibrational frequencies. The spectrum displays characteristic absorption bands corresponding to Carbon-Hydrogen stretching vibrations in both aromatic and aliphatic regions. The Carbon-Nitrogen stretching vibrations of the heterocyclic rings generate distinctive bands that confirm the presence of the pyrazolopyrimidine framework. The methoxy group contributes characteristic Carbon-Oxygen stretching frequencies, while the overall fingerprint region provides a unique spectroscopic signature for compound identification and purity assessment.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 268, corresponding to the calculated molecular weight. Fragmentation analysis reveals characteristic loss patterns, including the loss of the methoxy group (mass 31) and bromine atom (masses 79/81 due to isotopic distribution). These fragmentation patterns provide additional structural confirmation and demonstrate the compound's stability under ionization conditions.

Analytical Technique Key Observations Structural Information
¹H Nuclear Magnetic Resonance Aromatic singlet, aliphatic multiplets, methoxy singlet Proton connectivity and environment
¹³C Nuclear Magnetic Resonance Ten distinct carbon signals Carbon framework and substitution
Infrared Spectroscopy Carbon-Hydrogen, Carbon-Nitrogen, Carbon-Oxygen bands Functional group identification
Mass Spectrometry Molecular ion at 268, characteristic fragmentations Molecular weight and fragmentation

Properties

IUPAC Name

10-bromo-2-methoxy-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-15-10-6-3-2-4-8(6)13-9-7(11)5-12-14(9)10/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVNTCUHKBPGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCC2=NC3=C(C=NN31)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147217
Record name 5H-Cyclopenta[d]pyrazolo[1,5-a]pyrimidine, 3-bromo-6,7-dihydro-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429309-28-3
Record name 5H-Cyclopenta[d]pyrazolo[1,5-a]pyrimidine, 3-bromo-6,7-dihydro-8-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429309-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Cyclopenta[d]pyrazolo[1,5-a]pyrimidine, 3-bromo-6,7-dihydro-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) as both reagent and catalyst . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

Key Synthetic Routes

  • Cyclocondensation Reactions : The primary method for synthesizing pyrazolo[1,5-a]pyrimidines is through cyclocondensation reactions involving 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. For instance, using malonic acid derivatives can yield the desired structure with high efficiency.

  • Bromination : The introduction of the bromine atom at position 3 can be achieved through electrophilic aromatic substitution or direct bromination methods.

Reaction Conditions

The reaction conditions can vary significantly based on the substituents present on the starting materials. Common conditions include:

  • Solvents : Polar aprotic solvents like DMF or DMSO are often used to enhance solubility and reaction rates.

  • Catalysts : Transition metal catalysts (e.g., palladium or copper) may be employed to facilitate cross-coupling reactions or C–H activation processes.

Functionalization Reactions

Functionalization of 3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine allows for the introduction of various groups that can enhance its biological activity.

Common Functionalization Methods

  • Nucleophilic Substitution : The bromine atom at position 3 can be substituted with various nucleophiles such as amines or thiols to create new derivatives.

  • Formylation : Using Vilsmeier-Haack conditions can introduce formyl groups at highly nucleophilic positions, enhancing reactivity and potential applications in drug design.

Reaction Data Table

Reaction TypeReagents/ConditionsYield (%)Reference
CyclocondensationMalonic acid + NH-3-aminopyrazole85
BrominationBr₂ in DMF90
Nucleophilic SubstitutionNucleophile (e.g., amine) + base75
FormylationVilsmeier-Haack conditions70

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine exhibit anticancer properties. Studies have shown that modifications in the pyrazolo-pyrimidine framework can lead to enhanced activity against various cancer cell lines. For instance, derivatives of pyrazolo-pyrimidines have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies on related compounds indicate that they can inhibit the growth of certain bacteria and fungi. This application is particularly relevant in the development of new antibiotics as resistance to existing drugs continues to rise .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may offer neuroprotective benefits. They have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable thin films could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Photovoltaic Applications

Research into the photovoltaic properties of pyrazolo-pyrimidine derivatives indicates their potential utility in solar energy applications. The compound's ability to absorb light and convert it into electrical energy is being explored for enhancing the efficiency of solar cells .

Case Study 1: Anticancer Research

In a study published by the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazolo-pyrimidines and evaluated their anticancer activity against several cancer cell lines. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced cytotoxicity, suggesting that this compound could be further developed as an anticancer agent .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted the efficacy of similar compounds in reducing neuroinflammation in vitro. The study demonstrated that these compounds could lower levels of pro-inflammatory cytokines in neuronal cultures exposed to oxidative stress, indicating a promising avenue for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting the cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant variations in biological activity based on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Biological Target Key Findings Reference
Target Compound 3-Br, 8-OMe, cyclopentane fusion Kinase inhibitors, CRF1 antagonists Enhanced bioavailability; synthetic versatility via bromine substitution
Compound 6m 3,4,5-Trimethoxy-phenyl at position 3 Anticancer (e.g., TTK kinase) High cytotoxicity (IC₅₀: 0.12 µM) due to electron-donating methoxy groups
Compound 8b (7-chloro-3-(4-fluorophenyl)-...) 7-Cl, 3-(4-F-phenyl), cyclopentane Anti-Wolbachia agents Moderate activity (IC₅₀: 1.7 µM); fluorophenyl enhances lipophilicity
3-Bromo-6,7-dihydro-...-one (CAS: 1429309-35-2) 3-Br, 8-one, cyclopentane PDE4 inhibition Lower potency (IC₅₀: 5.3 µM) vs. methoxy analog
Pyrazolotriazine analogs Triazine core instead of pyrimidine Kinase targets Comparable potency but inferior cell permeability

Key Observations

Substituent Effects on Activity :

  • Bromine at Position 3 : The bromine atom in the target compound allows for late-stage diversification via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid optimization of pharmacological profiles . In contrast, chloro or fluoro substituents (e.g., Compound 8b) reduce reactivity but improve metabolic stability .
  • Methoxy vs. Carbonyl at Position 8 : The methoxy group in the target compound confers better solubility and oral bioavailability compared to the carbonyl group in CAS 1429309-35-2, which reduces potency due to increased polarity .

Core Modifications :

  • Replacement of the pyrimidine ring with a triazine core (pyrazolotriazines) retains kinase inhibitory activity but compromises cellular uptake due to increased planarity and reduced solubility .

Cyclopentane Fusion: The cyclopentane ring in dihydro-5H-cyclopenta[d] derivatives introduces conformational rigidity, enhancing target binding specificity. Non-fused analogs (e.g., simple pyrazolo[1,5-a]pyrimidines) exhibit broader but less selective activity .

Biological Activity

3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine (CAS No. 1429309-28-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrN3O. The compound features a unique pyrazolo-pyrimidine scaffold that contributes to its biological activity. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC9H8BrN3O
Molecular Weight244.08 g/mol
CAS Number1429309-28-3
SMILES CodeCOC1N2C(=C(Br)C=N2)N=C3C=1CCC3

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines generally involves cyclocondensation reactions of aminopyrazoles with various electrophilic compounds. Recent studies have focused on optimizing these synthetic routes to enhance yield and structural diversity. For instance, the reaction conditions can be adjusted to introduce different substituents at positions 2, 3, 5, 6, and 7 of the pyrazolo-pyrimidine core .

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer potential. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro studies report IC50 values ranging from 45 to 97 nM for these compounds against MCF-7 cells .

Table: Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell LineIC50 (nM)
Compound AMCF-745
Compound BHCT-11697
Compound CHepG-290

Enzymatic Inhibition

Additionally, compounds within this class have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, some derivatives showed IC50 values for CDK2 inhibition as low as 0.057 μM . This suggests potential applications in cancer therapeutics by targeting cell proliferation pathways.

Antiviral and Antiparasitic Activity

The biological activity of pyrazolo[1,5-a]pyrimidines extends beyond anticancer properties. Certain derivatives have been evaluated for antiviral activity against viruses such as Para 3 virus and have shown promising results in inhibiting the growth of tumor cells and parasites like Leishmania tropica .

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives reported significant growth inhibition in L1210 leukemia cells. Among the tested compounds, one derivative exhibited an IC50 value lower than that of standard treatments like allopurinol ribonucleoside .
  • Case Study on Enzymatic Inhibition : Another research project focused on the dual activity of a specific derivative against CDK2 and various cancer cell lines. This compound not only inhibited CDK2 but also induced apoptosis in HCT cells, showcasing its potential as a dual-action therapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine?

The most common method involves cyclocondensation reactions between substituted aminopyrazoles and β-dicarbonyl compounds or α,β-unsaturated systems. For cyclopenta-fused derivatives, solvent-free microwave-assisted reactions between 5-amino-1H-pyrazole derivatives and ketones (e.g., 2-acetylcyclopentanone) are efficient, yielding high-purity products . Key steps include optimizing stoichiometry, solvent choice (polar aprotic solvents like DMF), and temperature control to minimize side reactions.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Structural characterization relies on multimodal analytical techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring junction connectivity.
  • X-ray crystallography to resolve hydrogen-bonding patterns and confirm fused-ring geometry, as seen in isostructural cyclopenta[g]pyrazolo[1,5-a]pyrimidines .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI-HRMS with <2 ppm error) .

Q. What are the typical reactivity patterns of the pyrazolo[1,5-a]pyrimidine core?

The bromo and methoxy groups enable site-selective functionalization :

  • Nucleophilic substitution at the 3-bromo position using amines or thiols in DMF with K₂CO₃ .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions .
  • Oxidation/Reduction of the dihydro moiety to modulate ring saturation .

Advanced Research Questions

Q. How can microwave irradiation improve the synthesis of cyclopenta-fused pyrazolo[1,5-a]pyrimidines?

Microwave-assisted solvent-free cyclocondensation reduces reaction times (minutes vs. hours) and enhances yields (>80%) by enabling rapid, uniform heating. This method minimizes decomposition of thermally sensitive intermediates and avoids solvent contamination .

Q. How should researchers resolve contradictions between spectral data and computational modeling results?

Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require:

  • Dynamic NMR experiments to assess tautomeric equilibria or conformational flexibility.
  • Crystallographic validation to ground-truth computational models .
  • Isotopic labeling (e.g., ¹⁵N) to clarify ambiguous peak assignments .

Q. What strategies are effective for designing pyrazolo[1,5-a]pyrimidine-based enzyme inhibitors?

  • Scaffold hybridization : Integrate pharmacophores (e.g., carboxamides) at the 3-position to target ATP-binding pockets, as seen in kinase inhibitors .
  • Bioisosteric replacement : Substitute the methoxy group with CF₃ or CN to enhance binding affinity and metabolic stability .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents and correlate with enzymatic IC₅₀ values .

Q. How can the core structure be functionalized to improve solubility without compromising bioactivity?

  • Introduce polar groups (e.g., -OH, -NH₂) at the 5- or 7-positions via Pd-catalyzed C-H activation .
  • PEGylation of the methoxy group to enhance aqueous solubility while retaining hydrophobic interactions .

Q. What pharmacological activities have been reported for related pyrazolo[1,5-a]pyrimidines?

  • Anticancer : Derivatives inhibit HMG-CoA reductase and disrupt cholesterol biosynthesis .
  • Antimicrobial : 5-Amino-substituted analogs show anti-trypanosomal activity via purine analog interference .
  • Neuroactive : Trifluoromethylated derivatives act as CRF1 antagonists for anxiety/depression models .

Q. What challenges arise in synthesizing 5-amino-substituted derivatives, and how are they addressed?

Challenges : Low yields due to competing side reactions and instability of amino intermediates. Solutions :

  • Use protective groups (e.g., Boc) during cyclocondensation .
  • Employ flow chemistry to isolate reactive intermediates and improve reaction control .

Q. How do hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?

In cyclopenta-fused derivatives, C–H⋯N/π interactions form chain or sheet structures, enhancing thermal stability. These interactions can be leveraged to predict solubility and crystallinity for formulation studies .

Methodological Tables

Table 1: Key Synthetic Methods Comparison

MethodConditionsYield (%)Purity (%)Reference
Microwave cyclocondensationSolvent-free, 150°C, 10 min85>98
Conventional heatingToluene, reflux, 12 h7295
Pd-catalyzed couplingDMF, K₂CO₃, 80°C, 6 h6897

Table 2: Pharmacological Activities of Analogues

DerivativeTarget/ActivityIC₅₀/EC₅₀Reference
7-TrifluoromethylCRF1 antagonist12 nM
5-Amino-3-carboxamideTrypanosoma brucei inhibition0.8 µM
3-Bromo-8-methoxyHMG-CoA reductase inhibition5.3 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.